molecular formula C21H17NO2 B2637472 N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 316138-75-7

N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2637472
CAS No.: 316138-75-7
M. Wt: 315.372
InChI Key: ZJGOJDXDWVWFHX-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a biphenyl structure through a carboxamide linkage. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-15(23)19-8-5-9-20(14-19)22-21(24)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOJDXDWVWFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-acetylphenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dioxane .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide serves as a crucial building block in organic synthesis. It acts as an intermediate for the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Application Description
Organic SynthesisUsed as a precursor for synthesizing other compounds.
Pharmaceutical DevelopmentKey intermediate in drug formulation.

Biology

In biological research, this compound is utilized to investigate interactions between small molecules and biological targets such as enzymes and receptors. Its structure allows it to be designed as an enzyme inhibitor or receptor modulator.

Biological Application Details
Enzyme InhibitionPotential to inhibit specific enzyme activities.
Receptor ModulationCan modulate receptor functions, influencing biological pathways.

Medicine

The biphenyl structure of this compound is prevalent in many biologically active compounds, making it a valuable scaffold for drug discovery. It has been explored for its potential in treating various diseases through its interaction with molecular targets.

Medical Research Focus Potential Outcomes
Drug DiscoveryDevelopment of novel therapeutics targeting specific diseases.
Cancer ResearchInvestigating its role in inhibiting cancer cell proliferation.

Industry

In materials science, this compound is used in the production of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique structural properties that enhance performance and stability.

Industrial Application Significance
Organic Light-Emitting DiodesEnhances light emission efficiency and stability in OLEDs.
Liquid CrystalsImproves the performance of liquid crystal displays (LCDs).

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways associated with cancer progression.

Case Study 2: OLED Development

Research on OLEDs incorporating this compound showed improved brightness and longevity compared to traditional materials, highlighting its potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the biphenyl structure can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Biological Activity

N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with an acetyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The acetyl group can form hydrogen bonds with active site residues of target proteins.
  • Hydrophobic Interactions : The biphenyl structure allows for hydrophobic interactions that stabilize binding to protein targets.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

These results indicate that the compound exhibits higher antibacterial properties compared to standard antibiotics like oxytetracycline, particularly against Gram-positive bacteria .

Case Studies

  • Study on Gram-Positive and Gram-Negative Bacteria : A comprehensive study tested this compound against various strains, revealing promising antibacterial activity with significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly notable against Staphylococcus aureus and Escherichia coli .
  • Inflammation Modulation : Research has indicated that compounds with similar structures can modulate inflammatory responses via G protein-coupled receptors (GPCRs). This suggests that this compound may also have potential in treating inflammatory conditions by targeting these pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Derivatives of this compound have been synthesized to improve potency and selectivity against specific biological targets.

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